molecular formula C20H17ClFN3O2 B2970420 N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251597-21-3

N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No.: B2970420
CAS No.: 1251597-21-3
M. Wt: 385.82
InChI Key: QDOYWTCNYDTAEP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2 and its molecular weight is 385.82. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

A study explored the synthesis of derivatives related to this compound and evaluated their anti-inflammatory activity. Several derivatives demonstrated significant anti-inflammatory effects, showcasing the potential for developing new therapeutic agents targeting inflammation-related conditions (K. Sunder & Jayapal Maleraju, 2013).

Antibacterial Agents

Research into the synthesis of derivatives incorporating this structural motif has revealed their promising antibacterial properties. The study emphasized the creation of compounds with significant activity against various bacterial strains, underscoring the chemical's utility in addressing antibiotic resistance issues (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).

Anti-Cancer Activity

Investigations into fluoro-substituted benzo[b]pyran derivatives, structurally similar to the compound , have identified several with potent anti-lung cancer activity. These compounds exhibit promising therapeutic potential in cancer treatment, especially due to their low concentration effectiveness compared to standard drugs (A. G. Hammam et al., 2005).

Metabolic Stability Enhancement

A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles, including ones similar to the compound , to improve metabolic stability. This research provides valuable insights into drug design strategies aiming at enhanced efficacy and reduced metabolic degradation (Markian M Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study focused on benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions. It revealed that these compounds could serve as efficient photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their versatile applications beyond pharmaceuticals. Furthermore, molecular docking studies indicated significant binding affinities, suggesting potential targets for therapeutic interventions (Y. Mary et al., 2020).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-15-9-12(5-6-16(15)22)23-19(26)11-25-8-7-18-14(10-25)20(27)13-3-1-2-4-17(13)24-18/h1-6,9H,7-8,10-11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOYWTCNYDTAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.